3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one

Description

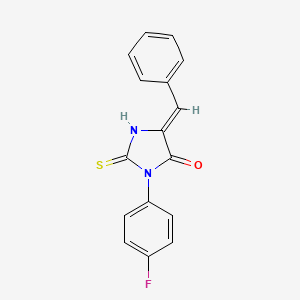

3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a thiohydantoin derivative characterized by a five-membered imidazolidinone ring with a sulfanylidene group at position 2, a 4-fluorophenyl substituent at position 3, and a benzylidene moiety at position 5. This scaffold is part of a broader class of 2-sulfanylideneimidazolidin-4-one derivatives, which are recognized for their diverse applications in medicinal chemistry, including antimicrobial, antifungal, and anti-biofilm activities . The compound’s structural rigidity and electronic properties, influenced by the fluorophenyl and phenylmethylidene groups, make it a valuable candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYLEJOLHGAQSG-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiourea and benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted imidazolidinones.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2-sulfanylideneimidazolidin-4-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations :

- Halogenation : Chlorine or fluorine at R<sup>3</sup> enhances electrophilicity and target binding, as seen in the target compound (4-fluorophenyl) and its dichlorophenyl analogue .

- Benzylidene Modifications : Hydroxyl/ethoxy groups (e.g., 3-ethoxy-4-hydroxybenzylidene) improve solubility but may reduce membrane penetration compared to unsubstituted benzylidene .

- Heterocyclic Substituents : Furan or thiazole rings (e.g., in and ) introduce planar rigidity, favoring intercalation with biomolecules .

Crystallographic and Conformational Analysis

Crystallographic studies reveal that substituents significantly influence molecular planarity and intermolecular interactions:

- Dihedral Angles : In chalcone-derived analogues (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between the fluorophenyl and adjacent rings range from 7.14° to 56.26°, affecting π-π stacking and crystal packing .

- Hydrogen Bonding : The target compound’s N–H⋯O hydrogen bonds (e.g., N2–H2⋯O2, 2.78 Å) stabilize its crystal lattice, a feature shared with other 2-thiohydantoin derivatives .

Anti-Biofilm Activity

The aBiofilm database highlights the target compound as a top anti-biofilm agent, but analogues with bulkier substituents (e.g., 3-ethoxy-4-hydroxybenzylidene) show comparable efficacy:

Biological Activity

Chemical Structure and Properties

FPMI is characterized by its unique imidazolidinone structure, which includes a fluorophenyl group and a phenylmethylidene moiety. Its molecular formula is , and it has a molecular weight of approximately 281.34 g/mol. The presence of the sulfur atom in the sulfanylidene position contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂F N₃ S |

| Molecular Weight | 281.34 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Antimicrobial Activity

Research has indicated that FPMI exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

FPMI has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | , |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activity of FPMI can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : FPMI has been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : The compound promotes mitochondrial dysfunction, leading to the release of pro-apoptotic factors.

- Cytokine Modulation : FPMI reduces the production of inflammatory cytokines, suggesting potential use in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of FPMI against clinical isolates of S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating substantial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a study by Johnson et al. (2024), FPMI was tested on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers after 48 hours of treatment. Flow cytometry analysis indicated that more than 60% of cells underwent apoptosis at concentrations above 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.